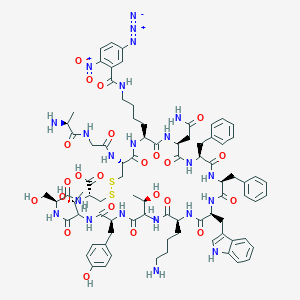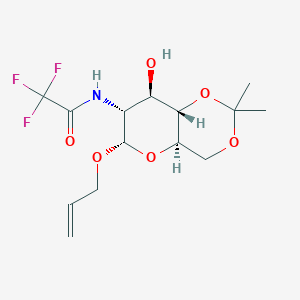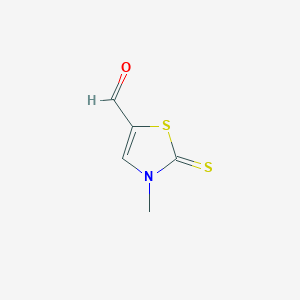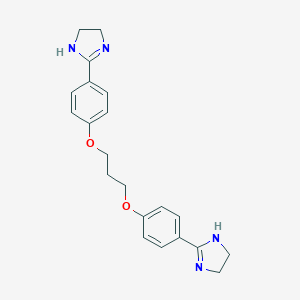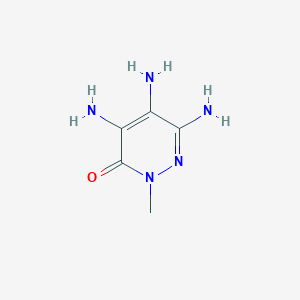
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid (CEICA) is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of isoxazole and is a non-proteinogenic amino acid. CEICA has been extensively studied for its potential use as a tool for investigating the mechanisms of action of various biological processes.
作用机制
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid inhibits the activity of various enzymes by binding to their active sites. It has been shown to bind to the active site of GDH and pyruvate carboxylase, thereby inhibiting their activity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of other enzymes such as aspartate aminotransferase and alanine aminotransferase.
Biochemical and Physiological Effects
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of ATP in the brain, which affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to decrease the production of glucose in the liver, which can be used to treat diabetes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been shown to have anti-inflammatory effects and has been used to treat inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has several advantages and limitations for lab experiments. It is a synthetic molecule that can be easily synthesized in the lab. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is stable and can be stored for long periods of time. It is also soluble in water and can be easily administered to cells and animals. However, 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has some limitations as well. It has been shown to have cytotoxic effects at high concentrations, which can affect the results of experiments. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid is also relatively expensive compared to other molecules that are used in lab experiments.
未来方向
There are several future directions for the research on 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. One direction is to investigate its potential use as a therapeutic agent for various diseases such as diabetes and inflammatory diseases. Another direction is to investigate its potential use as a tool for investigating the mechanisms of action of various biological processes. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can also be used to design new drugs that target specific enzymes and biological processes. Furthermore, the synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid can be optimized to increase the yield and reduce the cost of production.
合成方法
The synthesis of 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid involves the reaction of 2-bromoacetic acid with isoxazole in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium hydroxide to obtain 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid. The yield of this reaction is reported to be around 80%.
科学研究应用
5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has been used as a tool for investigating the mechanisms of action of various biological processes. It has been shown to inhibit the activity of glutamate dehydrogenase (GDH), an enzyme that plays a crucial role in the metabolism of glutamate in the brain. This inhibition leads to a decrease in the production of ATP, which in turn affects the synaptic transmission and plasticity. 5-(2-Carboxyethyl)isoxazole-4-carboxylic acid has also been shown to inhibit the activity of pyruvate carboxylase, an enzyme that is involved in the production of glucose in the liver. This inhibition leads to a decrease in the production of glucose, which can be used to treat diabetes.
属性
CAS 编号 |
134541-09-6 |
|---|---|
分子式 |
C7H7NO5 |
分子量 |
185.13 g/mol |
IUPAC 名称 |
5-(2-carboxyethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C7H7NO5/c9-6(10)2-1-5-4(7(11)12)3-8-13-5/h3H,1-2H2,(H,9,10)(H,11,12) |
InChI 键 |
VBJJACJYAHECFJ-UHFFFAOYSA-N |
SMILES |
C1=NOC(=C1C(=O)O)CCC(=O)O |
规范 SMILES |
C1=NOC(=C1C(=O)O)CCC(=O)O |
同义词 |
5-Isoxazolepropanoicacid,4-carboxy-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R,3S,4S,5R,6R)-2-[3,5-dihydroxy-4-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]phenyl]-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol](/img/structure/B144333.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis[(1R)-1-hydroxyethyl]-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B144341.png)
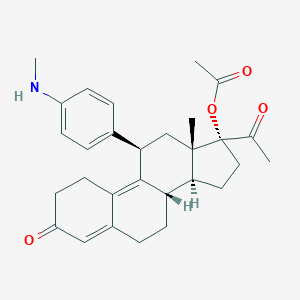
![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)


